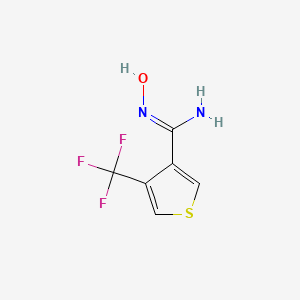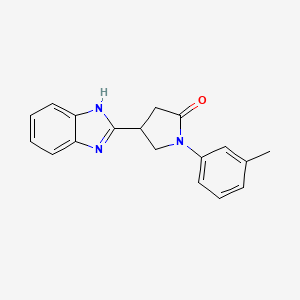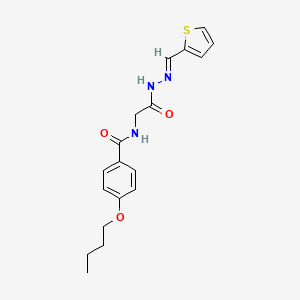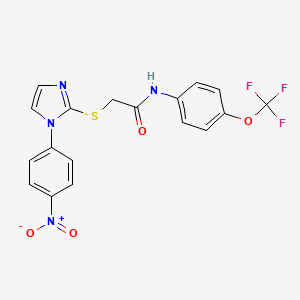![molecular formula C11H11BrF3NO B2809948 2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide CAS No. 1610949-24-0](/img/structure/B2809948.png)
2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide” is an organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) at the 4-position . The “2-Bromo” part suggests a bromine atom attached at the 2-position of the propanamide group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a core benzyl group with a trifluoromethyl group at the 4-position and a bromine atom on the 2-position of the propanamide group . The exact 3D conformation would depend on the specific spatial arrangement of these atoms and groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The presence of the bromine atom might make it susceptible to nucleophilic substitution reactions . The trifluoromethyl group could potentially influence the compound’s reactivity and acidity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . Factors such as polarity, molecular size, and the presence of functional groups (like the trifluoromethyl group) would influence properties like solubility, melting/boiling point, and reactivity .科学的研究の応用
Fluorescent ATRP Initiators
The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and its use as an efficient fluorescent ATRP (Atom Transfer Radical Polymerization) initiator in polymerizations of acrylates highlights the application of bromo and propanamide derivatives in polymer science. This compound was synthesized and analyzed using various spectroscopic methods and X-ray diffraction, demonstrating its utility in polymerization processes due to its structural and fluorescent properties (Kulai & Mallet-Ladeira, 2016).
Benzylic Brominations
The use of N-bromosuccinimide in (trifluoromethyl)benzene for benzylic brominations with photochemical activation illustrates another application area. This method offers clean, rapid, and high-yielding reactions, showing how bromo and trifluoromethyl groups can facilitate organic synthesis, especially in replacing conventional solvents with less-toxic alternatives (Suarez et al., 2009).
Steric Pressure Studies
Research on the steric pressure effects of trifluoromethyl groups, particularly in metalation reactions, underscores their importance in understanding chemical reactivity and selectivity. Such studies provide insights into how trifluoromethyl groups affect the behavior of molecules under different chemical conditions, contributing to the design of more efficient synthetic pathways (Schlosser et al., 2006).
Trifluoroethylation Reactions
The palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters highlights the role of trifluoromethyl groups in introducing fluorinated moieties into organic molecules. This process is significant in drug design, where the incorporation of fluorinated groups can profoundly affect the biological activity of molecules (Zhao & Hu, 2012).
Antimicrobial Compound Synthesis
The synthesis and evaluation of antimicrobial properties of compounds containing benzenesulfonamide and bromo groups demonstrate the potential of such chemicals in medicinal chemistry. These compounds' activity against various bacterial and fungal strains showcases the application of bromo and sulfonamide derivatives in developing new antimicrobial agents (Baranovskyi et al., 2018).
作用機序
- The compound’s chemical formula is C₈H₈BrNO .
- It belongs to the class of trifluoromethylbenzenes , which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups .
- An SN2-type mechanism could occur, where a nucleophile attacks the carbon simultaneously as the bromine leaves, forming a relatively stable bromide anion .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-7(12)10(17)16-6-8-2-4-9(5-3-8)11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKAGADFMUIGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(4,4-Difluoro-2-methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809868.png)
![N~1~-(4-methylbenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2809869.png)


![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2809873.png)
![N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2809878.png)
![N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide](/img/structure/B2809879.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2809880.png)
![4-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2809882.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2809884.png)


![3-[2-Methyl-1-(phenylsulfanyl)propyl]furan](/img/structure/B2809888.png)
